molecular formula C12H17NO2 B185992 2-ethoxy-N-propylbenzamide CAS No. 346726-82-7

2-ethoxy-N-propylbenzamide

Cat. No.: B185992
CAS No.: 346726-82-7
M. Wt: 207.27 g/mol
InChI Key: IDQXJFNULLTQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-propylbenzamide is a benzamide derivative intended for research and development purposes within laboratory settings. Benzamide compounds are a significant area of investigation in medicinal chemistry, with studies exploring their potential as cell differentiation inducers and their therapeutic applications . The structural motif of the benzamide family is often investigated for its ability to interact with various biological targets. Researchers may explore the potential of this specific compound in developing novel therapeutic agents, given that related compounds have been studied for a range of pharmacological activities. Further research is necessary to fully elucidate the specific mechanism of action, binding affinity, and potential applications of this compound in scientific studies. This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

346726-82-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethoxy-N-propylbenzamide

InChI

InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

IDQXJFNULLTQBJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=CC=C1OCC

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-ethoxy-N-propylbenzamide with structurally related benzamides, emphasizing substituent effects, applications, and key properties:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Route Applications/Properties Key Findings/References
This compound 2-ethoxy, N-propyl 207.27 Likely benzoylation of 2-ethoxybenzoic acid with propylamine Pharmaceutical intermediate Building block for β-adrenergic ligands
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) 221.29 (calculated) Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization N,O-bidentate directing group for catalysis
2-(N-allylsulfamoyl)-N-propylbenzamide 2-sulfamoyl, N-propyl, allyl group 282.35 (calculated) Sulfamoylation of N-propylbenzamide Theoretical studies, catalytic potential Enhanced stability via sulfonamide group
N-(2-Ethylhexyl)benzamide N-2-ethylhexyl 233.36 Unspecified R&D applications Limited toxicity data available

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methyl/Hydroxy Groups : The ethoxy group in this compound increases polarity compared to 3-methyl or hydroxy substituents, improving aqueous solubility. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where the hydroxy group enables metal coordination but reduces lipophilicity .
  • Sulfamoyl vs.
  • Alkyl Chain Length : N-(2-Ethylhexyl)benzamide, with a branched C8 chain, exhibits higher lipophilicity than N-propyl derivatives, impacting bioavailability and environmental mobility .

Preparation Methods

Synthesis of 2-Ethoxybenzoyl Chloride

The most common method involves converting 2-ethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Thionyl chloride is preferred due to its gaseous byproducts, simplifying purification.

Procedure :

  • 2-Ethoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) under N₂ for 4–6 hours.

  • Excess SOCl₂ is removed under reduced pressure, yielding 2-ethoxybenzoyl chloride as a pale yellow oil (98% purity by NMR).

Amidation with Propylamine

The acid chloride is reacted with n-propylamine to form the target amide:

Reaction Conditions :

  • 2-Ethoxybenzoyl chloride (1.0 eq) is added dropwise to n-propylamine (1.5 eq) in DCM at 0°C.

  • Triethylamine (1.2 eq) is used as a base to neutralize HCl.

  • The mixture is stirred for 12 hours at room temperature.

Yield : 85–90% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

ParameterValue
Reaction Time12 hours
Temperature0°C to RT
Purity (HPLC)≥98%
ScaleUp to 500 g demonstrated

Direct Coupling Using Carbodiimides

EDCI/HOBt-Mediated Amidation

This method avoids acid chloride handling by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

  • 2-Ethoxybenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.1 eq) are dissolved in DMF.

  • n-Propylamine (1.5 eq) is added, and the reaction is stirred at RT for 24 hours.

Yield : 75–80% after aqueous workup and recrystallization from ethanol.

Advantages :

  • No need for moisture-sensitive reagents.

  • Suitable for large-scale synthesis (>1 kg).

Limitations :

  • Requires rigorous removal of DMF, which can complicate purification.

One-Pot Tandem Alkylation-Amidation

Reductive Alkylation of 2-Ethoxybenzamide

A two-step, one-pot approach involves alkylating 2-ethoxybenzamide with propionaldehyde under reductive conditions.

Procedure :

  • 2-Ethoxybenzamide (1.0 eq) and propionaldehyde (2.0 eq) are dissolved in methanol.

  • Sodium cyanoborohydride (1.5 eq) is added, and the pH is maintained at 5–6 using acetic acid.

  • The mixture is stirred for 48 hours at RT.

Yield : 65–70% after flash chromatography.

Key Data :

ParameterValue
Reaction Time48 hours
TemperatureRT
Selectivity>95% for N-propyl product

Microwave-Assisted Synthesis

Accelerated Coupling with Propylamine

Microwave irradiation reduces reaction times significantly.

Procedure :

  • 2-Ethoxybenzoic acid (1.0 eq), propylamine (1.5 eq), and HATU (1.1 eq) are dissolved in DMF.

  • The mixture is irradiated at 100°C for 30 minutes.

Yield : 88–92% with >99% purity by LC-MS.

Advantages :

  • Rapid synthesis (<1 hour).

  • Ideal for high-throughput screening.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid Chloride Route85–9098HighModerate
EDCI/HOBt75–8095ModerateHigh
Reductive Alkylation65–7090LowLow
Microwave-Assisted88–9299HighHigh

Key Observations :

  • The acid chloride route remains the gold standard for scalability and yield.

  • Microwave-assisted synthesis offers the highest purity and speed but requires specialized equipment.

  • Reductive alkylation is less efficient but avoids acid chloride intermediates.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The ethoxy group at the ortho position can hinder amidation. Strategies include:

  • Using excess propylamine (2.0 eq) to drive the reaction.

  • Employing high-boiling solvents (e.g., toluene) to facilitate reflux.

Purification Considerations

  • Silica gel chromatography is effective but time-consuming.

  • Recrystallization from ethanol/water (7:3) improves purity to >99% .

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-propylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling 2-ethoxybenzoic acid with N-propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under reflux in anhydrous solvents like dichloromethane or DMF. Catalytic DMAP may enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials . Sonication-assisted one-pot reactions have been reported for analogous benzamides, reducing reaction time and improving yield by 15–20% . Key optimization parameters include:

  • Temperature : 40–60°C for reflux conditions.
  • Solvent polarity : Polar aprotic solvents (DMF) favor amide bond formation.
  • Catalyst : 5 mol% DMAP for accelerated coupling.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Ethoxy protons appear as a triplet (~1.3 ppm, CH₃) and quartet (~3.5 ppm, CH₂). The propyl group shows signals at 0.9 ppm (CH₃), 1.5 ppm (CH₂), and 3.3 ppm (N–CH₂). Aromatic protons in the benzamide core resonate between 6.8–7.8 ppm .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm; ethoxy carbons at ~14–65 ppm.
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular weight (e.g., 235 g/mol). Fragmentation patterns confirm the ethoxy and propyl substituents .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) achieves baseline separation of impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 98–102°C).
  • TLC Monitoring : Rf = 0.5–0.6 (ethyl acetate/hexane 1:1) ensures reaction completion .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the molecular interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations predict optimized geometries, electrostatic potentials, and HOMO-LUMO gaps (e.g., ~5.4 eV for analogous benzamides), indicating reactivity toward electrophiles .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes), with affinity scores (<-7 kcal/mol) suggesting strong interactions .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) in crystal structures, explaining packing efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Dose-Response Analysis : Validate EC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with triplicate replicates .
  • Control Experiments : Compare results against structurally similar benzamides (e.g., 3-ethoxy analogs) to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies arising from assay conditions (e.g., pH, solvent) .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
  • Waste Disposal : Incinerate in EPA-approved facilities; avoid aqueous release due to unknown biodegradability .
  • Storage : Keep in amber vials at 4°C under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can crystallographic data enhance structural analysis of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (C–O: ~1.36 Å; C–N: ~1.34 Å) and dihedral angles between aromatic and amide planes .
  • Cambridge Structural Database (CSD) : Compare packing motifs (e.g., herringbone vs. layered) with benzamide derivatives to predict solubility .

Q. How to design bioactivity studies for this compound in medicinal chemistry?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural similarity to known inhibitors .
  • Assay Design : Use fluorescence polarization for binding affinity or SPR for kinetic studies (ka/kd rates) .
  • In Vitro Models : Test cytotoxicity in HEK-293 or HepG2 cells at 10–100 µM doses; validate with caspase-3 activation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.